molecular formula C18H11Cl2F3N2O2 B1674601 Gamendazole CAS No. 877773-32-5

Gamendazole

Cat. No.: B1674601
CAS No.: 877773-32-5
M. Wt: 415.2 g/mol
InChI Key: KYYQMVUKYQCSQY-UHFFFAOYSA-N
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Description

Gamendazole is a drug candidate primarily investigated for its potential use as a male contraceptive. It is an indazole carboxylic acid derivative, specifically derived from lonidamine. This compound has shown promising results in reducing fertility in male rats without affecting testosterone levels .

Preparation Methods

The synthesis of gamendazole involves several steps, starting with the preparation of the indazole core. The synthetic route typically includes the following steps:

    Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The 2,4-dichlorobenzyl and trifluoromethyl groups are introduced at specific positions on the indazole ring.

    Formation of the Carboxylic Acid Group:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Gamendazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Gamendazole has several scientific research applications, including:

Mechanism of Action

Gamendazole exerts its effects by targeting specific proteins and pathways in cells. The primary molecular targets of this compound are heat shock protein 90 and eukaryotic translation elongation factor 1 alpha 1. By binding to these proteins, this compound disrupts their function, leading to the inhibition of spermatogenesis and reduction of fertility in male rats . Additionally, this compound affects the transcription of interleukin 1 alpha in Sertoli cells, further contributing to its antispermatogenic effects .

Comparison with Similar Compounds

Gamendazole is unique compared to other similar compounds due to its specific molecular targets and mechanism of action. Similar compounds include:

This compound stands out due to its high potency and specific targeting of heat shock protein 90 and eukaryotic translation elongation factor 1 alpha 1, making it a promising candidate for male contraception and other therapeutic applications.

Properties

CAS No.

877773-32-5

Molecular Formula

C18H11Cl2F3N2O2

Molecular Weight

415.2 g/mol

IUPAC Name

3-[1-[(2,4-dichlorophenyl)methyl]-6-(trifluoromethyl)indazol-3-yl]prop-2-enoic acid

InChI

InChI=1S/C18H11Cl2F3N2O2/c19-12-3-1-10(14(20)8-12)9-25-16-7-11(18(21,22)23)2-4-13(16)15(24-25)5-6-17(26)27/h1-8H,9H2,(H,26,27)

InChI Key

KYYQMVUKYQCSQY-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C(C=C1C(F)(F)F)N(N=C2/C=C/C(=O)O)CC3=C(C=C(C=C3)Cl)Cl

SMILES

C1=CC2=C(C=C1C(F)(F)F)N(N=C2C=CC(=O)O)CC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N(N=C2C=CC(=O)O)CC3=C(C=C(C=C3)Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

gamendazole
trans-3-(1-benzyl-6-(trifluoromethyl)-1H-indazol-3-yl)acrylic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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